

# The Discovery and History of Dicaffeoylquinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dicaffeoylquinic acid	
Cat. No.:	B15575637	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dicaffeoylquinic acid**s (diCQAs) represent a significant class of polyphenolic compounds, first identified in the mid-20th century and since discovered in a wide array of plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of these molecules. It details the initial isolation and structural elucidation of the first diCQA, cynarin (1,3-**dicaffeoylquinic acid**), and the subsequent identification of its isomers. The evolution of analytical techniques, from classical wet chemistry to modern chromatographic and spectroscopic methods, is discussed in the context of their application to diCQA research. This guide also outlines the key biosynthetic pathways, provides detailed experimental protocols for isolation and analysis, and presents a summary of the diverse biological activities that have positioned diCQAs as promising candidates for drug development and nutraceutical applications.

# Introduction: The Dawn of Dicaffeoylquinic Acid Research

The story of **dicaffeoylquinic acid** begins with a compound isolated from the artichoke (Cynara scolymus), a plant with a long history of medicinal use. In 1954, the Italian scientists L. Panizzi and M. L. Scarpati reported the isolation of a crystalline substance from artichoke leaves which they named "cynarin".[1][2] This compound was identified as the active principle



responsible for the plant's reputed choleretic (bile-stimulating) and cholesterol-lowering effects. Their pioneering work laid the foundation for decades of research into a fascinating and complex family of natural products.

Subsequent studies revealed that cynarin was, in fact, 1,3-di-O-caffeoylquinic acid, one of six possible positional isomers of **dicaffeoylquinic acid**.[3] The complex nature of these isomers, with their similar physicochemical properties, presented significant challenges for separation and structural elucidation, driving the development of more sophisticated analytical techniques.

## A Historical Timeline of Key Discoveries

The journey from the initial discovery of a single active compound to the characterization of a whole family of isomers has been a gradual process, marked by key advancements in analytical chemistry.

- 1954: L. Panizzi and M. L. Scarpati isolate "cynarin" from Cynara scolymus and propose its chemical constitution as 1,3-dicaffeoylquinic acid.[1][2]
- Mid- to Late 20th Century: The existence of other dicaffeoylquinic acid isomers in various plant sources, including coffee beans, begins to be recognized. The nomenclature can be confusing in early literature, with "isochlorogenic acids" being a term used for mixtures of diCQAs.
- Late 20th Century to Present: The advent of High-Performance Liquid Chromatography (HPLC) revolutionizes the separation of diCQA isomers, allowing for their individual isolation and quantification.
- Late 20th Century to Present: The application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy becomes instrumental in the unambiguous structural elucidation of all six diCQA isomers.[4][5] These techniques allow for the precise determination of the location of the caffeoyl groups on the quinic acid core.

## Physicochemical Properties of Dicaffeoylquinic Acid Isomers



#### Foundational & Exploratory

Check Availability & Pricing

The six major isomers of **dicaffeoylquinic acid** share the same molecular formula ( $C_{25}H_{24}O_{12}$ ) and molecular weight (516.45 g/mol), but differ in the attachment points of the two caffeoyl groups to the quinic acid core. These structural differences lead to subtle variations in their physicochemical properties.



Isomer	IUPAC Name	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	UV λmax (nm)
1,3-diCQA (Cynarin)	(1S,3R,4R,5 R)-1,3- bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-4, 5- dihydroxycycl ohexane-1- carboxylic acid	C25H24O12	516.45	225-227	~328
1,4-diCQA	(1S,3R,4S,5R )-1,4- bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-3, 5- dihydroxycycl ohexane-1- carboxylic acid	C25H24O12	516.45	Not well documented	~328
1,5-diCQA	(1R,3R,4S,5 R)-1,5- bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-3, 4- dihydroxycycl	C25H24O12	516.45	Not well documented	~328



	ohexane-1- carboxylic acid				
3,4-diCQA	(1S,3R,4R,5 R)-3,4- bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-1, 5- dihydroxycycl ohexane-1- carboxylic acid	C25H24O12	516.45	206-209	~328
3,5-diCQA	(1R,3R,5S)-3, 5-bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-1, 4- dihydroxycycl ohexane-1- carboxylic acid	C25H24O12	516.45	222-224	~328
4,5-diCQA	(1R,3R,4S,5 R)-4,5- bis[[(E)-3- (3,4- dihydroxyphe nyl)prop-2- enoyl]oxy]-1, 3- dihydroxycycl ohexane-1-	C25H24O12	516.45	234-238	~328

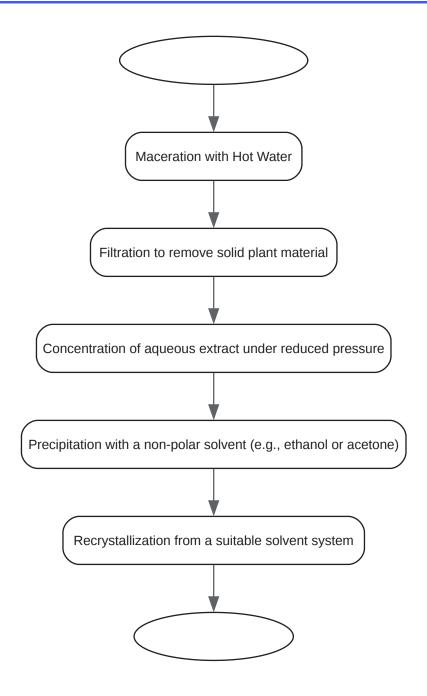


carboxylic acid

# Experimental Protocols Historical Isolation of Cynarin (Conceptual Reconstruction)

While the full detailed protocol from Panizzi and Scarpati's 1954 publication is not readily available, a conceptual reconstruction based on common phytochemical methods of the era can be outlined.





Click to download full resolution via product page

Conceptual workflow for the historical isolation of cynarin.

# Modern Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.



Protocol for the separation of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans[3]

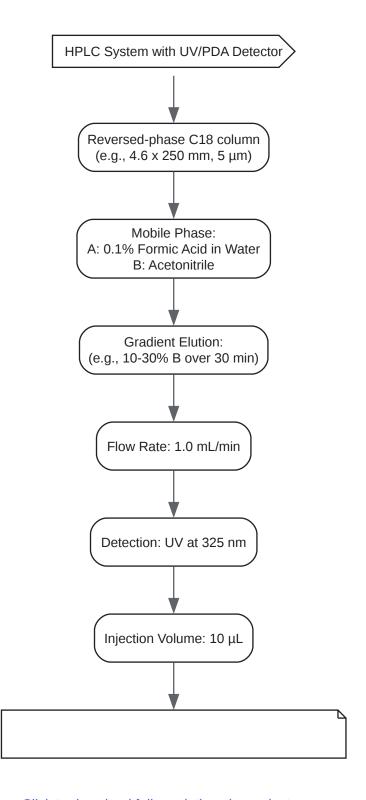
- Crude Extract Preparation: A crude extract of Ainsliaea fragrans is first cleaned up using an AB-8 resin column.
- Solvent System Selection: A two-phase solvent system of chloroform:methanol:water (8:8:4 v/v/v) is selected. The aqueous-rich phase serves as the stationary phase, and the organic-rich phase is the mobile phase.
- HSCCC Operation:
  - The coiled column is first filled with the stationary phase.
  - The mobile phase is then pumped through the column at a flow rate of 2.0 mL/min while the apparatus is rotated at 850 rpm.
  - After hydrodynamic equilibrium is established, the crude sample (e.g., 150 mg) dissolved in the mobile phase is injected.
- Fraction Collection and Analysis: The effluent is continuously monitored by UV detection, and fractions are collected. The purity of the isolated compounds is determined by HPLC. This method can yield 34 mg of 3,5-dicaffeoylquinic acid and 17 mg of 4,5-dicaffeoylquinic acid with purities of 98% and 95%, respectively.[3]

# Analytical Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analytical separation and quantification of diCQA isomers.

Typical HPLC Conditions for diCQA Isomer Separation





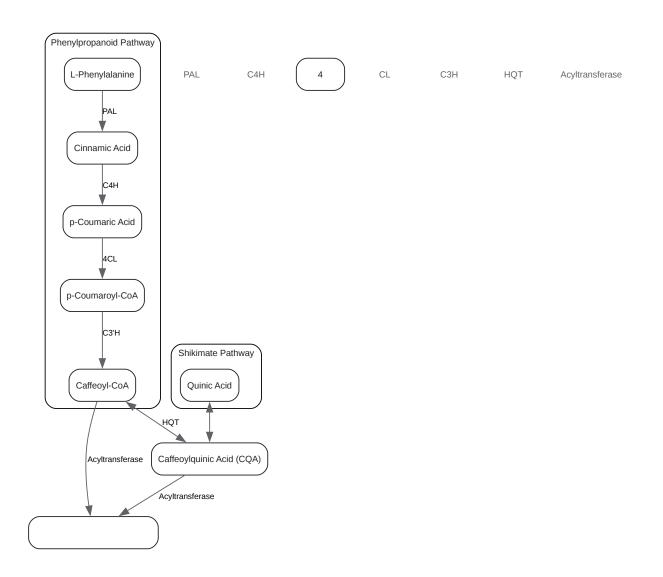
Click to download full resolution via product page

Typical HPLC parameters for dicaffeoylquinic acid isomer analysis.

## **Biosynthesis of Dicaffeoylquinic Acids**



**Dicaffeoylquinic acid**s are synthesized in plants through the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce activated hydroxycinnamic acids, which are then esterified to quinic acid.





Click to download full resolution via product page

Simplified biosynthetic pathway of **dicaffeoylquinic acids**.

Key Enzymes in the Biosynthesis Pathway:

- PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid.
- C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.
- 4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its CoA thioester.
- C3'H (p-Coumaroyl ester 3'-hydroxylase): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
- HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase): Catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid to form caffeoylquinic acid.
- Acyltransferases: A second acyltransferase reaction, often involving another molecule of caffeoyl-CoA or another caffeoylquinic acid molecule, leads to the formation of dicaffeoylquinic acids.

## **Biological Activities and Therapeutic Potential**

**Dicaffeoylquinic acid**s have been the subject of extensive research due to their wide range of biological activities. The presence of two catechol rings in their structure contributes to their potent antioxidant properties.



Biological Activity	Isomer(s) Studied	Key Findings
Antioxidant	1,3-, 1,5-, 3,4-, 3,5-, 4,5-diCQA	Potent free radical scavenging activity, often superior to monocaffeoylquinic acids. 4,5-diCQA has shown particularly strong activity in some assays.
Anti-inflammatory	3,4-, 3,5-, 4,5-diCQA	Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE <sub>2</sub> ), and various cytokines (e.g., TNF-α, IL-6).
Hepatoprotective	1,3-diCQA (Cynarin)	Protects liver cells from damage induced by toxins.  This was the first biological activity attributed to a diCQA.
Antiviral (Anti-HIV)	1,5-, 3,5-, 4,5-diCQA	Inhibition of HIV-1 integrase, an enzyme essential for viral replication.
Neuroprotective	1,5-diCQA	Shown to protect neurons from oxidative stress-induced damage.
Antidiabetic	3,4-, 4,5-diCQA	Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, which can help to manage blood glucose levels.

Comparative Antioxidant Activity of **Dicaffeoylquinic Acid** Isomers



Isomer	DPPH Radical Scavenging IC₅₀ (μM)
1,3-diCQA	~10-15
1,5-diCQA	~5-10
3,4-diCQA	~10-20
3,5-diCQA	~5-10
4,5-diCQA	~5-10

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions.

## **Conclusion and Future Perspectives**

The discovery of **dicaffeoylquinic acid**, initiated by the isolation of cynarin over half a century ago, has blossomed into a rich and complex field of natural product chemistry. The initial challenges of separating and identifying these closely related isomers have been largely overcome with the advent of modern analytical techniques. This has paved the way for a deeper understanding of their biosynthesis, distribution in the plant kingdom, and diverse biological activities.

The potent antioxidant, anti-inflammatory, and antiviral properties of **dicaffeoylquinic acids** make them highly attractive candidates for the development of new therapeutic agents and functional food ingredients. Future research will likely focus on:

- Clinical trials to validate the therapeutic efficacy of specific diCQA isomers in humans.
- Structure-activity relationship studies to design and synthesize novel diCQA derivatives with enhanced potency and selectivity.
- Metabolic studies to better understand the bioavailability and in vivo fate of different diCQA isomers.
- Biotechnological production methods to ensure a sustainable and high-purity supply of these valuable compounds.



The journey of **dicaffeoylquinic acid** from a single "active principle" in artichoke to a family of multifaceted molecules with significant therapeutic potential is a testament to the power of natural product research. As our understanding of these compounds continues to grow, so too will their potential to improve human health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scialert.net [scialert.net]
- 2. [PDF] Constitution of Cynarine, the Active Principle of the Artichoke | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,5-Dicaffeoylquinic acid | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [The Discovery and History of Dicaffeoylquinic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575637#discovery-and-history-of-dicaffeoylquinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com